11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one
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Overview
Description
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to a carbazole moiety. The presence of a methyl group at the 11th position and a carbonyl group at the 1st position further distinguishes this compound. Pyridocarbazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Carbazole Core: : The initial step involves the construction of the carbazole core through a Fischer indole synthesis. This reaction involves the condensation of a phenylhydrazine derivative with a cyclohexanone derivative in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
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Introduction of the Pyridine Ring: This can be achieved by reacting the carbazole intermediate with a suitable pyridine precursor under basic conditions .
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Methylation and Oxidation: : The final steps involve the methylation of the carbazole core at the 11th position using a methylating agent such as methyl iodide, followed by oxidation to introduce the carbonyl group at the 1st position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Quinone Derivatives: Formed through oxidation
Alcohol Derivatives: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
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Biological Studies: : It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases .
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Chemical Research: : The compound serves as a model compound in chemical research to study the reactivity and properties of pyridocarbazole derivatives .
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Industrial Applications: : It is explored for its potential use in the development of new materials and as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound inhibits certain enzymes involved in cellular proliferation, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
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Pathway Modulation: : It modulates signaling pathways that are critical for cell survival and apoptosis, thereby exerting its therapeutic effects .
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DNA Interaction: : The compound can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one
- Tetrahydroharman
Uniqueness
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one is unique due to its specific structural features, such as the presence of a methyl group at the 11th position and a carbonyl group at the 1st position. These features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
671802-48-5 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
11-methyl-2,6-dihydropyrido[4,3-b]carbazol-1-one |
InChI |
InChI=1S/C16H12N2O/c1-9-14-10(6-7-17-16(14)19)8-13-15(9)11-4-2-3-5-12(11)18-13/h2-8,18H,1H3,(H,17,19) |
InChI Key |
ZOVCFRJTXAGSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C=CNC2=O |
Origin of Product |
United States |
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